molecular formula C13H13N B1586183 3-(4-Methylphenyl)aniline CAS No. 400751-16-8

3-(4-Methylphenyl)aniline

Cat. No.: B1586183
CAS No.: 400751-16-8
M. Wt: 183.25 g/mol
InChI Key: LCYGPGAOVHOANX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)aniline, also known as p-toluidine, is an aromatic amine with the chemical formula C13H13N. It is a derivative of aniline where a methyl group is substituted at the para position of the phenyl ring. This compound is a colorless to pale yellow liquid and is commonly used in the production of dyes, pharmaceuticals, and pesticides.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of toluene to produce 4-nitrotoluene, followed by reduction to yield 4-methylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The nitration is carried out in continuous flow reactors to ensure efficient mixing and temperature control. The reduction step is typically performed in high-pressure hydrogenation reactors to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-Methylbenzonitrile or 4-Methylbenzoic acid.

    Reduction: N,N-Dimethyl-4-methylaniline.

    Substitution: 4-Chloro-3-(4-methylphenyl)aniline or 4-Bromo-3-(4-methylphenyl)aniline.

Scientific Research Applications

3-(4-Methylphenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound without the methyl group.

    2-Methylphenylamine: An isomer with the methyl group at the ortho position.

    3-Methylphenylamine: An isomer with the methyl group at the meta position.

Uniqueness

3-(4-Methylphenyl)aniline is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. This substitution pattern can affect the compound’s electron density distribution, making it more reactive in certain electrophilic substitution reactions compared to its isomers .

Properties

IUPAC Name

3-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYGPGAOVHOANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361409
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400751-16-8
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4′-Methyl-3-nitro-biphenyl (1.9 g) dissolved in isopropyl alcohol (30 mL) and iron (III) chloride (0.19 g) added followed by charcoal (0.19 g). Mixture heated to 65° C. before adding hydrazine hydrate (7.6 mL) slowly for 45 minutes under nitrogen. Mixture stirred for a further 2 hours at 70° C. Mixture filtered and washed with ethyl acetate. Organics combined and washed with water (50 mL) and brine (50 mL) before drying over sodium sulfate, filtering and evaporating to dryness to leave a yellow solid (1.55 g, 95%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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